Silane, dicyclohexyldimethoxy-
Description
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Structure
3D Structure
Properties
CAS No. |
18551-20-7 |
|---|---|
Molecular Formula |
C14H28O2Si |
Molecular Weight |
256.46 g/mol |
IUPAC Name |
dicyclohexyl(dimethoxy)silane |
InChI |
InChI=1S/C14H28O2Si/c1-15-17(16-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h13-14H,3-12H2,1-2H3 |
InChI Key |
ZVMRWPHIZSSUKP-UHFFFAOYSA-N |
SMILES |
CO[Si](C1CCCCC1)(C2CCCCC2)OC |
Canonical SMILES |
CO[Si](C1CCCCC1)(C2CCCCC2)OC |
Other CAS No. |
18551-20-7 |
Origin of Product |
United States |
Foundational & Exploratory
mechanism of action of dicyclohexyldimethoxysilane in Ziegler-Natta catalysis
An In-Depth Technical Guide to the Mechanism of Action of Dicyclohexyldimethoxysilane in Ziegler-Natta Catalysis
Abstract
Dicyclohexyldimethoxysilane (DCDMS), a prominent external electron donor in modern Ziegler-Natta (Z-N) catalysis, plays a pivotal role in the production of highly stereoregular polypropylene. Its mechanism of action, a subject of extensive research, is multifaceted, involving intricate interactions with both the cocatalyst and the solid catalyst surface. This guide elucidates the core functions of DCDMS, detailing its role in enhancing isospecificity through the selective deactivation of non-stereospecific active sites and the steric control of monomer insertion. We will explore the causality behind its application, supported by experimental evidence and theoretical modeling, to provide researchers and industry professionals with a comprehensive understanding of this critical catalyst component.
Introduction: The Ziegler-Natta Catalyst System
Ziegler-Natta catalysts, a cornerstone of the polymer industry, are indispensable for the production of polyolefins like polyethylene and polypropylene. Since their discovery, which was recognized with the 1963 Nobel Prize in Chemistry for Karl Ziegler and Giulio Natta, these catalysts have undergone significant evolution. Modern high-activity Z-N systems are typically heterogeneous, comprising several key components:
-
Precatalyst: A solid component, typically titanium tetrachloride (TiCl₄), which is the active ingredient, supported on a high-surface-area magnesium chloride (MgCl₂) matrix.
-
Internal Electron Donor (ID): An organic Lewis base, such as a phthalate or diether, incorporated during the synthesis of the precatalyst to improve its performance.
-
Cocatalyst: An organoaluminum compound, most commonly triethylaluminium (TEAL or AlEt₃), which activates the titanium centers in the precatalyst.
-
External Electron Donor (ED): A second Lewis base, such as DCDMS, added along with the cocatalyst during the polymerization process. This component is crucial for fine-tuning the catalyst's performance, particularly its stereoselectivity.
The primary function of the external donor is to enhance the isospecificity of the catalyst system, leading to polypropylene with a high degree of crystallinity and desirable mechanical properties.
The Core Directive of DCDMS: Enhancing Stereoselectivity
The commercial value of polypropylene is intrinsically linked to its stereochemistry. Isotactic polypropylene, where all methyl groups are oriented on the same side of the polymer backbone, possesses a highly regular structure that allows for crystallization. This crystalline nature imparts high stiffness, tensile strength, and thermal resistance to the material. In contrast, atactic polypropylene, with a random orientation of methyl groups, is an amorphous, rubbery material with limited industrial application.
The MgCl₂-supported Z-N catalyst inherently possesses a variety of active sites. While some are highly isospecific, others are aspecific or "non-stereospecific," leading to the formation of the undesirable atactic polymer. The primary role of an external donor like DCDMS is to dramatically increase the yield of the isotactic fraction by intervening in the catalytic process.
Mechanism of Action: A Multi-faceted Role
The mechanism by which DCDMS enhances stereoselectivity is not a single action but a cascade of interactions. The process can be logically dissected into two primary stages: complexation with the cocatalyst and subsequent interaction with the catalyst surface.
Stage 1: Complexation with Triethylaluminium (TEAL)
Before any interaction with the solid catalyst, the DCDMS molecule reacts with the TEAL cocatalyst in the polymerization medium. As a Lewis base, the oxygen atoms of the methoxy groups in DCDMS coordinate with the electron-deficient aluminum atom of TEAL. This acid-base reaction forms a DCDMS-TEAL complex. This initial complexation is crucial as it modulates the activity and availability of both the donor and the cocatalyst.
Stage 2: Interaction with the Catalyst Surface
The DCDMS-TEAL complex, or in some cases the free DCDMS, then interacts with the surface of the MgCl₂/TiCl₄ solid catalyst. This interaction is the heart of its function and is primarily understood through the "selective site deactivation" model.
-
The Multi-Site Nature of the Catalyst: The surface of the MgCl₂ support is heterogeneous, presenting a variety of coordinatively unsaturated titanium and magnesium sites. These different electronic and steric environments result in active centers with varying degrees of stereoselectivity.
-
Selective Deactivation (Poisoning): The primary and most widely accepted mechanism is that DCDMS selectively deactivates the non-stereospecific (atactic) active centers. The DCDMS-TEAL complex preferentially adsorbs onto these aspecific sites, effectively blocking them. This "poisoning" prevents propylene monomers from accessing these sites, thereby inhibiting the formation of atactic polypropylene. The enhancement in the overall isotacticity of the final polymer is thus a direct result of suppressing the production of the atactic fraction.
-
Transformation of Active Sites: Beyond simple deactivation, there is evidence to suggest that the adsorption of the external donor adjacent to an active site can modify its electronic and steric environment. This can transform a moderately isospecific site into a highly isospecific one, further contributing to the stereoregularity of the polymer.
The diagram below illustrates the fundamental components of the Ziegler-Natta catalyst system.
Caption: Core components of the Ziegler-Natta polymerization system.
The Role of Steric Hindrance
The specific chemical structure of DCDMS is key to its effectiveness. The two bulky cyclohexyl groups attached to the silicon atom provide significant steric hindrance. Once the donor is complexed with the catalyst surface, these bulky groups create a sterically crowded environment around the active titanium center.
This steric bulk plays a crucial role in the Cossee-Arlman mechanism of polymer chain growth. For an incoming propylene monomer to insert into the growing polymer chain, it must first coordinate to a vacant site on the titanium center. The bulky cyclohexyl groups of the nearby DCDMS molecule sterically guide the propylene monomer, forcing it to adopt a specific orientation before insertion. This controlled orientation ensures that each successive monomer unit is added with the same stereochemistry, leading to the formation of a highly isotactic polymer chain.
The following diagram visualizes the proposed mechanism of how DCDMS enhances stereoselectivity by deactivating atactic sites.
Caption: Mechanism of selective deactivation of atactic sites by DCDMS.
Impact on Catalyst Performance and Polymer Properties
The introduction of DCDMS affects several key performance indicators. The relationship between donor concentration and polymer properties is a critical aspect of process optimization.
| Parameter | Effect of Increasing DCDMS Concentration | Rationale |
| Isotacticity Index (%) | Increases significantly | Selective deactivation of atactic sites and steric guidance of monomer insertion. |
| Xylene Solubles (wt%) | Decreases significantly | Xylene solubles are a measure of the atactic fraction; as atactic site activity is suppressed, this value drops. |
| Catalyst Activity | Generally decreases | Some isospecific sites may also be deactivated, and the overall number of active sites is reduced. |
| Polymer Molecular Weight | Tends to increase | The structure of the external donor influences chain transfer reactions. Bulky donors like DCDMS can hinder chain transfer, leading to longer polymer chains. |
Experimental Protocol: Lab-Scale Propylene Polymerization
To provide a practical context, the following is a standardized, self-validating protocol for evaluating the effect of DCDMS in a laboratory setting.
Objective: To determine the effect of DCDMS concentration on catalyst activity and polypropylene isotacticity.
Materials:
-
Ziegler-Natta precatalyst (e.g., THC-A type, TiCl₄/ID/MgCl₂)
-
Anhydrous n-heptane (polymerization grade)
-
Triethylaluminium (TEAL) solution (e.g., 1 M in heptane)
-
Dicyclohexyldimethoxysilane (DCDMS)
-
Propylene (polymerization grade)
-
Hydrogen (for molecular weight control, optional)
-
Methanol (for quenching)
-
Hydrochloric acid solution (for de-ashing)
-
Nitrogen (high purity)
Equipment:
-
2L stainless-steel autoclave reactor equipped with a stirrer, temperature control, and pressure gauges.
-
Schlenk line and glassware for handling air-sensitive reagents.
-
Syringes for reagent injection.
Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the reactor.
-
Assemble the reactor and purge with high-purity nitrogen for at least 1 hour at an elevated temperature (e.g., 90°C) to remove all traces of oxygen and moisture.
-
Cool the reactor to the desired reaction temperature (e.g., 70°C).
-
-
Reagent Loading:
-
Introduce 1L of anhydrous n-heptane into the reactor.
-
Inject the desired amount of TEAL solution (e.g., to achieve an Al/Ti molar ratio of 250).
-
Inject the calculated amount of DCDMS to achieve the target Si/Ti molar ratio (e.g., 10, 20, 30).
-
Inject a suspension of the Z-N precatalyst in heptane (e.g., 10 mg).
-
Stir the mixture for 5 minutes to allow for catalyst activation and complexation.
-
-
Polymerization:
-
Pressurize the reactor with propylene to a constant pressure (e.g., 7 bar).
-
Maintain a constant temperature (e.g., 70°C) and stirring speed (e.g., 500 rpm) for the duration of the polymerization (e.g., 2 hours).
-
Monitor propylene consumption to track the reaction rate.
-
-
Termination and Quenching:
-
Stop the propylene feed and vent the reactor.
-
Inject 10 mL of methanol to quench the reaction and destroy any remaining active catalyst.
-
-
Polymer Work-up:
-
Filter the resulting polymer slurry.
-
Wash the polymer powder with a dilute HCl/methanol solution to remove catalyst residues, followed by several washes with pure methanol.
-
Dry the polypropylene powder in a vacuum oven at 60°C to a constant weight.
-
-
Analysis:
-
Catalyst Activity: Calculate as kg of PP per gram of catalyst per hour.
-
Isotacticity Index: Determine by Soxhlet extraction with boiling heptane. The weight percentage of the insoluble fraction is the isotacticity index.
-
This protocol ensures reproducibility by strictly controlling the reaction environment and provides a clear methodology for quantifying the impact of DCDMS.
Conclusion
Dicyclohexyldimethoxysilane is a highly effective and indispensable external donor in modern Ziegler-Natta catalysis. Its mechanism of action is centered on its ability to selectively poison non-stereospecific active sites on the catalyst surface, thereby preventing the formation of undesirable atactic polypropylene. Furthermore, the significant steric hindrance provided by its cyclohexyl groups plays a crucial role in guiding the stereospecific insertion of propylene monomers, leading to a polymer with high isotacticity. This dual-function mechanism allows for precise control over polymer stereochemistry, which is fundamental to achieving the desired mechanical and thermal properties in the final product. A thorough understanding of these interactions is essential for the rational design of catalyst systems and the optimization of polypropylene production processes.
References
-
The Role of External Alkoxysilane Donors on Stereoselectivity and Molecular Weight in MgCl2-Supported Ziegler–Natta Propylene Polymerization: A Density Functional Theory Study. The Journal of Physical Chemistry C - Figshare. [Link]
-
Effect of the Structure of External Alkoxysilane Donors on the Polymerization of Propene with High Activity Ziegler-Natta Catalysts. ResearchGate. [Link]
-
Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors. MDPI. [Link]
-
Mechanism of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts Based on Counting of Active Centers: The Role of External Electron Donor. ACS Publications. [Link]
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External Silane Donors in Ziegler–Natta Catalysis. A Three-Site Model Analysis of Effects on Catalyst Active Sites. ResearchGate. [Link]
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Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors. MDPI. [Link]
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Alkoxy Silanes as External Donors for Polypropylene Procatalyst: Study on Polymerization Performance and Effect on Resin Properties. ResearchGate. [Link]
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"Ziegler–Natta Catalysts". In: Encyclopedia of Polymer Science and Technology. Free. [Link]
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Probing the Interaction of Diester Internal Donors (ID) with AlEt3 on Ziegler-Natta Surfaces: A Comparison Between Binary (MgCl2/ID) and Ternary (MgCl2/ID/TiCl4) Formulations. MDPI. [Link]
-
Ziegler–Natta catalyst. Wikipedia. [Link]
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Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-Catalysts. PMC - NIH. [Link]
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Optimized Ziegler-Natta Catalysts for Bulk PP Processes. LyondellBasell. [Link]
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Study on Hydrogen Sensitivity of Ziegler–Natta Catalysts with Novel Cycloalkoxy Silane Compounds as External Electron Donor. MDPI. [Link]
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Driven Internal Donor Development in Heterogeneous Ziegler-Natta Propylene Polymerization. ChemRxiv. [Link]
- Sterically demanding dialkoxydialkylsilanes as external donors for ziegler catalysts for the polymerization of propylene.
-
Influence of the aluminum alkyl co-catalyst type in Ziegler-Natta ethene polymerization on the formation of active sites, polymerization rate, and molecular weight. ResearchGate. [Link]
-
Olefin Polymerization with Ziegler-Natta Catalyst. Chemistry LibreTexts. [Link]
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Synthesis of Star Isotactic Polypropylene via Styryldichlorosilane/Hydrogen Consecutive Chain Transfer Reaction. MDPI. [Link]
-
Structure–Property Relationship in Isotactic Polypropylene Under Contrasting Processing Conditions. PMC. [Link]
-
Tacticity Changes during Controlled Degradation of Polypropylene. ResearchGate. [Link]
-
Application of Ziegler-Nata Catalysts in the Synthesis of Polyolefin. Progress in Chemical and Biochemical Research. [Link]
-
Molecular weight and tacticity effect on morphological and mechanical properties of Ziegler–Natta catalyzed isotactic polypropylenes. ResearchGate. [Link]
Introduction: The Crucial Role of Electron Donors in Stereoselective Polymerization
An In-Depth Technical Guide to the Theoretical Modeling of Dicyclohexyldimethoxysilane Interactions with Ziegler-Natta Catalysts
Ziegler-Natta (Z-N) catalysis has revolutionized the polymer industry, enabling the production of over 150 million tons of polyolefins annually.[1] These heterogeneous catalyst systems, typically comprising a titanium tetrachloride (TiCl₄) active precursor on a magnesium chloride (MgCl₂) support, are activated by an organoaluminum cocatalyst like triethylaluminium (TEA).[2][3][4][5] A key challenge in Z-N catalysis, particularly for polypropylene, is controlling the stereochemistry of the polymer chain to produce highly crystalline, isotactic polypropylene. This control is achieved by incorporating Lewis bases, known as electron donors (EDs), into the catalyst formulation.[6][7]
Dicyclohexyldimethoxysilane (DCHM), often referred to as "Donor C," is a widely used external electron donor.[5] Its primary function is to enhance the stereoselectivity of the catalyst by selectively poisoning or modifying non-stereoselective active sites, thereby increasing the polymer's isotacticity.[8][9] The precise mechanism of this interaction—how DCHM adsorbs onto the catalyst surface and influences the electronic and steric environment of the titanium active centers—is incredibly complex and difficult to probe experimentally.[2][10] This complexity makes theoretical modeling, particularly Density Functional Theory (DFT), an indispensable tool for gaining atomic-level insights that can guide the rational design of improved catalysts.[1][2][10]
This guide provides a comprehensive overview of the theoretical methodologies used to model the interaction of DCHM with Z-N catalyst surfaces. As a senior application scientist, the focus is not merely on the "how" but on the "why"—explaining the rationale behind modeling choices to ensure a robust and predictive computational approach.
Part 1: Deconstructing the Ziegler-Natta Catalyst Surface
Before modeling the interaction, one must first construct a realistic model of the catalyst itself. A modern Z-N catalyst is a multi-component system.[3][10]
-
The MgCl₂ Support: The catalyst is built upon a support of nanocrystalline α-MgCl₂, which has a layered crystal structure.[11] When cleaved, this support exposes different surfaces, with the (110) and (104) surfaces being the most studied and catalytically relevant.[10][11][12] Computational studies have shown that the coordination environment of the surface magnesium atoms is critical. The (110) surface exposes four-coordinate Mg atoms, while the (104) surface exposes five-coordinate Mg atoms.[11] This difference in coordination unsaturation dictates how strongly TiCl₄ and electron donors will bind.[10][12][13] DFT calculations suggest that the (110) surface is generally more favorable for the binding of both TiCl₄ and donors.[10]
-
The TiCl₄ Active Site Precursor: Titanium tetrachloride is the precursor to the active polymerization sites. It adsorbs onto the exposed Mg sites on the support surface.[14] Theoretical models have shown that TiCl₄ prefers to adsorb in a way that results in a stable, six-coordinate octahedral environment for the titanium atom.[11][15] This can be achieved through different binding modes, including mononuclear binding on the (110) surface or as a bridged dimer (Ti₂Cl₈) on the (104) surface.[11]
-
The Role of the Silane Donor (DCHM): DCHM, as a Lewis base, interacts with Lewis acid sites on the catalyst surface. These sites are primarily the coordinatively unsaturated Mg atoms.[12][16] By coordinating to these Mg sites, particularly those adjacent to titanium centers, DCHM can sterically and electronically modulate the active site, enhancing its ability to produce isotactic polymer chains.[17]
Part 2: The Theoretical Toolkit: Methodologies for Modeling Solid-State Interactions
Density Functional Theory (DFT) is the computational workhorse for studying Z-N systems because it offers an optimal balance between computational cost and accuracy for these large, transition-metal-containing systems.[3][10]
Causality Behind Method Selection
-
Functionals and Dispersion Corrections: The choice of the DFT functional is critical. For systems involving non-covalent interactions, such as the physisorption of a donor molecule on a surface, standard functionals can be inaccurate. Therefore, functionals that account for dispersion forces are essential. The M06-2X functional is often used for its robust performance with organometallic systems,[11] while simpler functionals like B3LYP are often paired with an empirical dispersion correction (e.g., DFT-D3), which adds a term to the energy to account for these weak but crucial interactions.[12][16]
-
Periodic Boundary Conditions (Slab Models): To accurately represent an extended crystalline surface like MgCl₂, a "slab model" approach is used. This involves creating a 2D-infinite slice of the crystal and simulating it using periodic boundary conditions. This method avoids "edge effects" that would arise from using a finite cluster model and provides a more realistic representation of the catalyst support.[12][13][18]
-
Basis Sets: The basis set determines the mathematical functions used to describe the electron orbitals. A common and reliable choice for these systems is a Pople-style basis set like 6-31G*, which provides a good description of both the metal and main group elements without being computationally prohibitive.[17] For heavier atoms like titanium, effective core potentials (ECPs) such as the LANL2DZ are often employed to reduce computational cost by treating the core electrons implicitly.
The logical workflow for these theoretical investigations is outlined in the diagram below.
Part 4: Data Presentation and Interpretation
Adsorption Energetics
The calculated adsorption energies reveal the thermodynamic preference for the donor on the catalyst surface. Studies have shown that coverage plays a significant role; bidentate coordination is often preferred at low donor coverage, but at higher coverage, steric hindrance forces a less stable monodentate arrangement. [12][16] Table 1: Representative DFT-Calculated Adsorption Energies of Electron Donors on MgCl₂ Surfaces
| Donor Molecule | MgCl₂ Surface | Adsorption Mode | Calculated Adsorption Energy (kJ/mol) | Reference |
| H₂O | α-MgCl₂ (110) | Monodentate | -105 | [12] |
| NH₃ | α-MgCl₂ (110) | Monodentate | -90 | [12] |
| Dimethoxydimethylsilane | α-MgCl₂ (110) | Bidentate (low coverage) | -118 | [12][16] |
| Dimethoxydimethylsilane | α-MgCl₂ (110) | Monodentate (high coverage) | -80 | [12][16] |
| Dimethyl Phthalate | α-MgCl₂ (110) | Bidentate | -145 | [18] |
Note: DCHM is structurally bulkier than the model silane shown but is expected to follow similar trends where bidentate coordination is strong but sterically demanding.
Geometric Analysis
Analysis of the optimized structures provides direct insight into the nature of the binding. Key parameters to examine include:
-
Mg-O bond distances: Shorter distances indicate stronger coordination of the DCHM donor to the MgCl₂ support.
-
Changes in Ti-Cl bond lengths: The binding of DCHM to a nearby Mg site can electronically influence the Ti center, which may be reflected in subtle changes to the Ti-Cl bond lengths.
-
Steric Hindrance: The orientation of the bulky cyclohexyl groups of DCHM can sterically block certain pathways for the approaching propylene monomer, which is a key proposed mechanism for how it enforces isotactic insertion. [17]
Conclusion and Future Directions
Theoretical modeling using DFT provides an unparalleled atomic-scale view of the complex interactions within Ziegler-Natta catalyst systems. For dicyclohexyldimethoxysilane, these models demonstrate how it preferentially adsorbs onto the MgCl₂ support, influencing the catalyst's structure and electronics. The choice of methodology—from dispersion-corrected functionals to periodic slab models—is driven by the need to accurately capture the underlying physics of the surface chemistry.
Future work in this field is moving towards even more realistic simulations. Advanced techniques like ab initio molecular dynamics (AIMD) can model the system at reaction temperatures, capturing the dynamic flux of molecules on the catalyst surface. [19]Furthermore, multiscale methods like QM/MM (Quantum Mechanics/Molecular Mechanics) can be used to model larger, more complex catalyst particles and even the initial stages of polymer chain growth, bridging the gap between idealized surface science and real-world catalytic performance. [20][21]These computational tools will continue to be vital for the rational design of next-generation catalysts for polyolefin production.
References
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- Computational Studies On Ziegler-Natta Catalysis: Role Of Diethers As Internal Donors And Their Reactions With Catalyst Components. ResearchGate.
- Theoretical study on a reaction pathway of Ziegler-Natta- type catalysisa). The Journal of Chemical Physics.
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- Periodic DFT Study of Donor Interactions with the MgCl2 Surface in the Ziegler-Natta Catalytic System. ResearchGate.
- Periodic Hybrid DFT Approach (Including Dispersion) to MgCl2‐Supported Ziegler−Natta Catalysts. 2. Model. unina.it.
- Ziegler-Natta Catalysts and Polymerizations. Springer.
- Ziegler-Natta catalysis. A theoretical study of the isotactic polymerization of propylene. Journal of the American Chemical Society.
- Periodic Hybrid DFT Approach (Including Dispersion) to MgCl2-Supported Ziegler–Natta Catalysts. 2. Model Electron Donor Adsorption on MgCl2 Crystal Surfaces. ResearchGate.
- Ziegler–Natta catalyst. Wikipedia.
- Reaction dynamics during the testing of polymerization catalyst. Polyolefins Journal.
- The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. ResearchGate.
- Periodic DFT study of the donor interactions with the MgCl2 surface in the Ziegler–Natta catalytic system. RSC Publishing.
- Enhancing Metallocene Catalyst Activity: Utilizing Layered Double Hydroxide for Ethylene–Propylene Copolymerization. Wiley Online Library.
- Tailoring polypropylene properties by package of internal/external donor in Ziegler-Natta catalys ts. Polyolefins Journal.
- Ziegler-Natta Vinyl Polymerization. Polymer Science Learning Center.
- Proposed mechanism of Ziegler-Natta polymerization of C 2 H 4 using a... ResearchGate.
- DFT Study of Lewis Base Interactions with the MgCl2 Surface in the Ziegler-Natta Catalytic System: Expanding the Role of the Donors. ResearchGate.
- Themed collection Computational Modelling as a Tool in Catalytic Science. Royal Society of Chemistry.
- Density functional study on the role of electron donors in propylene polymerization using Ziegler–Natta catalyst. ResearchGate.
- Decoding Key Transient Inter-Catalyst Interactions in a Reductive Metallaphotoredox-Catalyzed Allylation Reaction. ResearchGate.
- Probing the Interaction of Diester Internal Donors (ID) with AlEt3 on Ziegler-Natta Surfaces. PMC.
- The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP. MDPI.
- Dynamics of Heterogeneous Catalytic Processes at Operando Conditions. PMC.
- Process for polymerization of polypropylene using ziegler-natta procatalyst with novel 1,3-diether internal electron donors. Google Patents.
- High-Throughput Experimentation, Theoretical Modeling, and Human Intuition: Lessons Learned in Metal–Organic-Framework-Supported Catalyst Design. ResearchGate.
- Operando Modeling of Zeolite-Catalyzed Reactions Using First-Principles Molecular Dynamics Simulations. PMC.
- Saturation of Magnesium Dichloride Crystallites by Titanium Tetrachloride. ChemRxiv.
- DFT STUDY OF THE ADSORPTION OF TITANIUM TETRACHLORIDE ON MAGNESIUM DICHLORIDE SURFACES IN THE HETEROGENEOUS ZIEGLER-NATTA CATALY. eRepo.
- Adsorption of Titanium Tetrachloride on Magnesium Dichloride Clusters. PMC.
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Methodological & Application
Application Note: Dicyclohexyldimethoxysilane (DCPDMS) in Slurry Phase Polymerization of Propylene
Executive Summary
This technical guide details the application of Dicyclohexyldimethoxysilane (DCPDMS) , commonly referred to industrially as "D-Donor," as an External Electron Donor (EED) in Ziegler-Natta slurry phase polymerization.
While often categorized alongside other organosilanes, DCPDMS is distinct in its ability to yield polypropylene (PP) with high isotacticity (>98% mmmm pentads) and high crystallinity , making it the donor of choice for high-stiffness injection molding grades. This protocol elucidates the mechanistic interaction between DCPDMS, the MgCl₂ support, and the Titanium active center, providing a self-validating experimental workflow for researchers aiming to optimize polymer stiffness and molecular weight distribution (MWD).
Mechanistic Foundation
The Role of the "D-Donor"
In 4th Generation Ziegler-Natta catalysis (MgCl₂/TiCl₄ + Internal Donor), the catalyst surface contains various titanium sites. Without an EED, non-stereospecific sites produce atactic (amorphous) polymer, resulting in a sticky, low-value product.
DCPDMS functions via two primary mechanisms:
-
Selective Poisoning: It complexes with and deactivates non-stereospecific sites (which are more Lewis acidic and accessible).
-
Stereochemical Transformation: It coordinates with isospecific sites, imposing steric bulk via its two cyclohexyl rings. This "lock and key" mechanism forces the incoming propylene monomer to insert in a specific orientation (1,2-insertion), ensuring high isotacticity.
Steric vs. Electronic Effects
Unlike the "C-Donor" (Cyclohexylmethyldimethoxysilane), which has one methyl and one cyclohexyl group, DCPDMS possesses two bulky cyclohexyl groups.
-
Consequence: The increased steric hindrance reduces the rate of chain transfer to hydrogen.
-
Result: DCPDMS typically yields polymers with higher molecular weight and broader MWD compared to C-Donor, but requires higher hydrogen concentration to achieve high Melt Flow Rates (MFR).
Mechanism Diagram
The following diagram illustrates the pre-contacting and active site modification process.
Figure 1: Mechanistic pathway of DCPDMS in active site modification. The donor selectively enhances isospecific sites while blocking aspecific ones.
Critical Process Parameters (CPP)
To achieve reproducible results, the following parameters must be strictly controlled.
Comparative Performance Data
The table below highlights why a researcher would choose DCPDMS over other common silanes.
| Parameter | DCPDMS (D-Donor) | CHMMS (C-Donor) | DIPDMS (P-Donor) |
| Structure | Dicyclohexyl | Cyclohexyl-Methyl | Diisopropyl |
| Isotacticity | Highest (>98%) | High (97-98%) | Moderate |
| Hydrogen Response | Low | High | Moderate |
| MWD | Broad | Narrow | Medium |
| Stiffness (Modulus) | Very High | High | Medium |
| Application | Rigid Packaging, Pipe | Thin wall injection, Fiber | General Purpose |
The Al/Si Ratio
The molar ratio of Aluminum (TEAL) to Silane (DCPDMS) is the "tuning knob" for the polymerization.
-
Range: Typically 10 to 50 (molar).
-
Low Ratio (<10): Excess donor poisons the catalyst. Yield drops significantly.
-
High Ratio (>50): Insufficient donor to block aspecific sites. Isotacticity drops; polymer becomes sticky (high xylene solubles).
-
Optimization: Start at Al/Si = 30 for baseline characterization.
Experimental Protocol: Slurry Polymerization
Safety Note: TEAL (Triethylaluminum) is pyrophoric.[1] All handling must occur under strict inert atmosphere (Nitrogen/Argon glovebox or Schlenk line).
Materials Preparation
-
Solvent: n-Heptane (HPLC grade), dried over molecular sieves (4Å) and sparged with N₂ for 30 mins.
-
Catalyst: 4th Gen MgCl₂-supported TiCl₄ (e.g., commercial grade or synthesized via precipitation method).
-
Co-catalyst: Triethylaluminum (TEAL), 1M solution in hexane.
-
Donor: DCPDMS, diluted to 0.1M in dried heptane.
-
Monomer: Polymerization grade Propylene (purified through CuO and molecular sieve columns).
Workflow Diagram
Figure 2: Step-by-step slurry polymerization protocol ensuring active center formation and controlled termination.
Detailed Procedure
-
Reactor Conditioning: Heat a 1L stainless steel autoclave reactor to 90°C under continuous N₂ purge for 1 hour to remove moisture. Cool to 40°C.
-
Solvent Loading: Transfer 500 mL of dry n-heptane into the reactor under N₂ counter-flow.
-
Scavenging: Add 1.0 mL of TEAL (1M) directly to the reactor to scavenge any remaining impurities in the solvent. Stir at 400 rpm for 5 minutes.
-
Pre-contacting (Crucial Step):
-
In a Schlenk tube, mix calculated amounts of TEAL and DCPDMS (aiming for Al/Si = 30).
-
Add the solid catalyst (e.g., 10 mg).
-
Allow to age for 2 to 5 minutes at room temperature. Note: Aging allows the donor to complex with the Al-alkyl and equilibrate with the catalyst surface.
-
-
Injection: Syringe the pre-contacted catalyst slurry into the reactor.
-
Pressurization:
-
Add Hydrogen (measured by delta pressure, e.g., 100 mbar) for molecular weight control.
-
Feed Propylene to reach a total pressure of 5-7 bar.
-
-
Polymerization: Ramp temperature to 70°C . Maintain pressure by continuous propylene feeding. Run for 60 minutes.
-
Quenching: Stop stirring. Vent unreacted monomer. Inject 20 mL of ethanol containing 5% HCl to kill the catalyst.
-
Recovery: Filter the polymer slurry. Wash with ethanol. Dry in a vacuum oven at 60°C for 6 hours.
Characterization & Validation
To validate the efficacy of DCPDMS in your polymerization, perform the following assays:
Xylene Solubles (XS) - The Purity Check
-
Method: ASTM D5492. Dissolve polymer in boiling xylene, cool to 25°C, and measure the precipitated fraction (Isotactic) vs. soluble fraction (Atactic/Low MW).
-
Target: With DCPDMS, XS should be < 1.5 wt% . High XS indicates poor donor stereocontrol or low Al/Si ratio.
13C-NMR - The Stereoregularity Check
-
Method: High-temperature 13C-NMR (120°C in TCB/Benzene-d6).
-
Analysis: Calculate the mmmm pentad fraction.
-
Target: DCPDMS typically yields 98-99% mmmm .
DSC - The Crystallinity Check
-
Method: Heat to 200°C, cool to 50°C, reheat to 200°C (10°C/min).
-
Target: Melting temperature (
) should be 164°C - 166°C . Crystallinity ( ) should be >50%.
References
-
Chadwick, J. C. (2003). "Ziegler–Natta catalysts for propylene polymerization: mechanistic insights from the study of donor action." Macromolecular Symposia. Link
-
Soares, J. B. P., et al. (2014). "Effect of Hydrogen and Electron Donors on the Microstructure of Polypropylene." Macromolecular Reaction Engineering. Link
-
Sacchetti, M., et al. (2019). "External Electron Donors in Ziegler-Natta Catalysis: A Review." Polymer.[1][2][3][4][5][6][7][8][9][10][11][12] Link(Note: Generalized link to journal for broad review context).
-
Kissin, Y. V. (2008). Alkene Polymerization Reactions with Transition Metal Catalysts. Elsevier. Link
-
Borealis AG. "Borstar® Polypropylene Technology." Link
Sources
- 1. youtube.com [youtube.com]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. globallcadataaccess.org [globallcadataaccess.org]
- 4. ris.utwente.nl [ris.utwente.nl]
- 5. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ris.utwente.nl [ris.utwente.nl]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Hydrogen and Electron Donors on Polypropylene Microstructure [advancedsciencenews.com]
- 10. researchgate.net [researchgate.net]
- 11. Role of Chemical Functionality in the Adhesion of Aluminum and Isotactic Polypropylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polymerization in the Borstar Polypropylene Hybrid Process: Combining Technology and Catalyst for Optimized Product Performance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimization of Gas-Phase Polypropylene Production Using Dicyclohexyldimethoxysilane (DCPDMS)
Executive Summary
In the landscape of heterogeneous Ziegler-Natta catalysis, Dicyclohexyldimethoxysilane (DCPDMS) —frequently designated in industry as "Donor-C"—serves as a critical External Electron Donor (EED). While newer generation donors (e.g., aminosilanes or diether internal donors) offer specific advantages, DCPDMS remains a benchmark for producing high-stiffness isotactic polypropylene (iPP) with a balanced Molecular Weight Distribution (MWD).
This guide details the protocol for utilizing DCPDMS in a bench-scale gas-phase reactor. Unlike bulk slurry polymerizations, gas-phase protocols require precise kinetic control to prevent particle agglomeration and reactor fouling. This note focuses on the mechanistic influence of DCPDMS on stereoregulation and provides a self-validating experimental workflow.
Mechanistic Principles: The "C-Donor" Effect
To optimize the use of DCPDMS, one must understand its interaction with the active site. In MgCl₂-supported TiCl₄ catalysts, the internal donor (e.g., phthalate or succinate) stabilizes the primary crystallites. However, during activation with Triethylaluminum (TEAL), the internal donor can be partially extracted or displaced.
DCPDMS functions via two primary mechanisms:
-
Selective Poisoning: It complexes with non-stereospecific (atactic) sites, effectively shutting them down.
-
Stereochemical Locking: The bulky cyclohexyl rings impose significant steric hindrance around the active Titanium center. This forces the incoming propylene monomer to insert in a specific orientation (re-face or si-face), ensuring high isotacticity.
Visualization: Donor-Active Site Interaction
The following diagram illustrates the competitive coordination and steric gating provided by DCPDMS at the catalyst surface.
Critical Process Parameters (CPP)
The effectiveness of DCPDMS is governed by the Al/Si molar ratio (Aluminum to Silane).
-
Low Al/Si (< 10): High donor concentration. Maximizes isotacticity but drastically suppresses catalyst activity due to "over-poisoning" of active sites.
-
High Al/Si (> 50): Low donor concentration. Increases activity but compromises stereoregularity, leading to sticky polymer and reactor fouling.
-
Optimal Range: Typically 10–30 for gas-phase processes, depending on the specific catalyst generation.
Table 1: Comparative Donor Performance (General Trends)
Data synthesized from comparative studies of silane donors in MgCl₂/TiCl₄ systems.
| Parameter | DCPDMS (Donor-C) | Dicyclopentyldimethoxysilane (Donor-D) | Dipiperidyldimethoxysilane (Donor-Py) |
| Steric Bulk | High (Cyclohexyl) | Moderate (Cyclopentyl) | High (Piperidyl) |
| Activity | Moderate | High | Moderate-High |
| Isotacticity | High (96-98%) | High (97-98.5%) | Very High (>99%) |
| H₂ Response | Moderate | Low | High |
| MWD | Broad | Medium | Narrow |
| Use Case | General Purpose / Stiffness | High Activity Grades | High Flow / Thin Wall |
Scientist's Note: DCPDMS is preferred when a broader molecular weight distribution is required compared to amino-silanes, which aids in processability during extrusion.
Experimental Protocol: Bench-Scale Gas Phase Simulation
Objective: Evaluate DCPDMS performance in a 2L stainless steel autoclave using the "Salt Bed" technique to simulate a fluidized gas-phase bed.
Materials & Safety
-
Catalyst: 4th Generation MgCl₂-supported TiCl₄ (Phthalate internal donor).
-
Co-catalyst: Triethylaluminum (TEAL), 1M in hexane. Warning: Pyrophoric.
-
Donor: DCPDMS (0.1M in hexane).
-
Seed Bed: NaCl (Vacuum dried at 150°C for 4h).
-
Monomer: Polymerization grade Propylene (purified via Cu catalyst and molecular sieves).
Workflow Diagram
Step-by-Step Methodology
-
Reactor Conditioning:
-
Heat reactor to 100°C under N₂ flow for 1 hour to remove moisture.
-
Cool to 30°C.
-
Charge 200g of dry NaCl (dispersant medium).
-
Why: In bench-scale gas phase, we lack the fluidization velocity of industrial reactors. Salt acts as a heat sink and prevents the forming polymer from fusing into a solid block.
-
-
Scavenging:
-
Add 1.0 mmol TEAL to the reactor. Stir at 250 rpm for 10 minutes.
-
Why: This neutralizes any remaining poisons (moisture/oxygen) in the salt bed.
-
-
Catalyst Pre-contacting (Crucial Step):
-
In a glovebox or septum vial, mix:
-
Catalyst slurry (~10 mg Ti).
-
TEAL (Calculated for Al/Ti = 200).
-
DCPDMS (Calculated for Al/Si = 20 ).
-
-
Age for 2 minutes at ambient temperature.
-
Why: Pre-contacting allows the DCPDMS to coordinate with the active sites before the monomer floods the system, ensuring stereocontrol starts immediately.
-
-
Injection & Polymerization:
-
Inject the pre-contacted slurry into the reactor using high-pressure nitrogen.
-
Immediately ramp temperature to 70°C .
-
Feed Propylene to maintain 20 bar constant pressure.
-
(Optional) Add Hydrogen (e.g., 50 mmol) for molecular weight control.
-
Run for 60 minutes.
-
-
Quenching & Work-up:
-
Vent unreacted monomer.
-
Purge with N₂.[1]
-
Recover the solid mixture (Polymer + Salt).
-
Wash with 2L of water under stirring to dissolve NaCl.
-
Filter and dry the polymer in a vacuum oven at 60°C.
-
Characterization & Validation
To validate the success of the DCPDMS protocol, perform the following analyses:
-
Xylene Solubles (XS):
-
Melt Flow Rate (MFR):
-
Target: Dependent on H₂ loading.
-
Significance: DCPDMS typically shows lower H₂ response than amino-silanes. If MFR is too low, increase H₂ significantly.
-
-
DSC (Differential Scanning Calorimetry):
-
Target: Melting point (
) > 163°C. -
Insight: A sharp melting peak indicates uniform stereoregularity.
-
References
-
Chadwick, J. C., et al. (2001). "Effects of External Donors on the Regio- and Stereoselectivity of Ziegler-Natta Catalysts." Macromolecular Chemistry and Physics.
-
Seppälä, J. V., et al. (2005). "Effect of the Structure of External Alkoxysilane Donors on the Polymerization of Propene." Journal of Applied Polymer Science.
-
Chen, C., et al. (2025).[5] "Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors." MDPI - Polymers.
-
Kissin, Y. V. (2008). Alkene Polymerization Reactions with Transition Metal Catalysts. Elsevier.
-
Cecchin, G., et al. (2001). "Polypropylene: Catalyst and Polymerization Processes." Kirk-Othmer Encyclopedia of Chemical Technology.
(Note: While the specific 2025 date in citation #3 reflects the search context provided, the foundational science relies on established literature from the 2000s-2020s regarding silane donors.)
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. www-prod.lyondellbasell.com [www-prod.lyondellbasell.com]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hydrogen Response with Dicyclohexyldimethoxysilane (DCHMS) in Ziegler-Natta Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Ziegler-Natta catalysts. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to enhance the hydrogen response of your catalyst systems when using dicyclohexyldimethoxysilane (DCHMS) as an external electron donor. Our focus is on providing practical, field-proven insights to overcome common experimental challenges in propylene polymerization.
Introduction: The Critical Role of DCHMS and Hydrogen Response
In Ziegler-Natta catalysis for polypropylene production, the external electron donor is a crucial component for controlling stereoselectivity, catalyst activity, and polymer properties.[1][2][3] Dicyclohexyldimethoxysilane (DCHMS), a type of alkoxysilane, is a widely used external donor.[1] One of its key functions is to modulate the catalyst's response to hydrogen, which is the primary chain transfer agent used to control the molecular weight and melt flow rate (MFR) of the resulting polymer.[2][4] An optimal hydrogen response is critical for producing polypropylene grades with desired processability and mechanical properties.[1]
This guide will address common issues encountered when using DCHMS to improve hydrogen response, providing a structured approach to problem-solving based on established scientific principles and extensive field experience.
Part 1: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your polymerization experiments.
Q1: My catalyst system shows a poor hydrogen response (low MFR) even at high hydrogen concentrations when using DCHMS. What are the potential causes and how can I troubleshoot this?
A1: A sluggish hydrogen response is a common challenge and can stem from several factors related to the catalyst system and reaction conditions.
Potential Causes:
-
Sub-optimal DCHMS Concentration: The concentration of the external donor is critical. An excess of DCHMS can lead to the deactivation of active sites, reducing overall catalyst activity and potentially hindering the chain transfer reaction with hydrogen. Conversely, an insufficient amount may not effectively modulate the stereoselectivity and hydrogen response.
-
Inappropriate Al/Si Molar Ratio: The molar ratio of the aluminum alkyl co-catalyst (e.g., Triethylaluminium, TEAl) to the silane donor (DCHMS) influences the availability and reactivity of the active sites. An imbalanced ratio can negatively impact the catalyst's sensitivity to hydrogen.[1]
-
Catalyst Poisoning: Trace impurities in the monomer, solvent, or hydrogen feed can act as catalyst poisons, deactivating the active centers and diminishing the hydrogen response.[5][6] Common poisons include water, oxygen, carbon monoxide, and sulfur compounds.[7]
-
Mass Transfer Limitations: In slurry or gas-phase polymerizations, poor diffusion of hydrogen to the catalyst active sites can limit the chain transfer reaction rate. This can be influenced by factors such as agitation speed, particle morphology, and the viscosity of the reaction medium.
-
Internal Donor Effects: The type of internal donor used in the Ziegler-Natta catalyst formulation can significantly influence the overall hydrogen response in conjunction with the external donor.[2]
Troubleshooting Workflow:
Caption: A stepwise approach to troubleshooting poor hydrogen response.
Recommended Actions:
-
Optimize DCHMS Concentration: Perform a series of polymerizations with varying DCHMS concentrations while keeping all other parameters constant. Monitor the MFR and catalyst activity to identify the optimal concentration range.
-
Adjust Al/Si Ratio: Systematically vary the Al/Si molar ratio. A common starting point is a ratio between 5 and 20, but the optimal value can be catalyst-specific.
-
Purify Reactants: Ensure all reactants (propylene, hydrogen, solvent) are passed through purification columns to remove potential poisons.
-
Enhance Mass Transfer: Increase the stirring speed in a slurry reactor or ensure proper fluidization in a gas-phase reactor to minimize diffusion limitations.
-
Review Catalyst Formulation: If the issue persists, consider that the combination of the specific internal donor in your catalyst and DCHMS may not be optimal for high hydrogen response. Consultation with the catalyst manufacturer or literature on different internal/external donor pairs may be necessary.[1][8]
Q2: I observe a significant drop in catalyst activity after introducing DCHMS. Is this expected, and how can I mitigate it while maintaining good hydrogen response?
A2: A decrease in catalyst activity upon the addition of an external donor is a known phenomenon.[9] The external donor can interact with the co-catalyst and the active sites, sometimes leading to the deactivation of less stereospecific, but highly active, sites.
Causality and Mitigation:
-
Mechanism of Action: DCHMS, like other external donors, is thought to selectively poison aspecific active sites, thereby increasing the isotacticity of the resulting polypropylene.[10] This selective deactivation can lead to a reduction in the overall polymerization rate.
-
Excess Donor Concentration: A high concentration of DCHMS can lead to non-selective poisoning of even the desired isospecific active sites, causing a drastic drop in activity.
-
Pre-contact Time: The duration and conditions under which the catalyst, co-catalyst, and external donor are mixed before being introduced to the reactor can influence the initial activity.
Strategies for Mitigation:
-
Fine-tune DCHMS Concentration: As with troubleshooting poor hydrogen response, optimizing the DCHMS concentration is key. Aim for the lowest concentration that provides the desired stereoselectivity and hydrogen response.
-
Optimize Pre-contact Protocol: Experiment with varying the pre-contact time and temperature of the catalyst components. A shorter pre-contact time or lower temperature might reduce the extent of initial deactivation.
-
Staged Addition of External Donor: In some systems, adding the external donor in stages during the polymerization process can help maintain higher activity levels.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism by which DCHMS improves hydrogen response?
A1: The precise mechanism is complex and a subject of ongoing research, but a prevailing theory is that DCHMS modifies the electronic and steric environment of the titanium active centers on the MgCl₂ support.[1][11] This modification can influence the rate of the chain transfer reaction with hydrogen. It is believed that the external donor can displace the internal donor and coordinate to the MgCl₂ surface near the active Ti sites.[1] This interaction alters the accessibility and reactivity of the active sites, potentially making them more susceptible to chain transfer by hydrogen.
Caption: Simplified workflow of the proposed mechanism of DCHMS.
Q2: How does the structure of DCHMS compare to other silane donors in influencing hydrogen response?
A2: The structure of the alkyl and alkoxy groups on the silane donor significantly impacts its effectiveness.[12] DCHMS has two bulky cyclohexyl groups and two methoxy groups. The bulkiness of the cyclohexyl groups is crucial for imparting high stereoselectivity. Compared to less bulky donors like methylcyclohexyldimethoxysilane (MCMS), DCHMS generally provides higher isotacticity. However, very bulky donors can sometimes hinder the access of hydrogen to the active site, leading to a poorer hydrogen response. The optimal balance between steric hindrance for stereocontrol and accessibility for hydrogen is key.[1]
Q3: Can I use DCHMS with any type of Ziegler-Natta catalyst?
A3: While DCHMS is compatible with many fourth and fifth-generation Ziegler-Natta catalysts (typically TiCl₄/internal donor/MgCl₂ systems), its performance is highly dependent on the internal donor used in the catalyst formulation.[2] The interaction between the internal and external donors is synergistic. Therefore, the choice of DCHMS should be made in consideration of the specific catalyst system being used. It is always recommended to consult the catalyst manufacturer's guidelines or relevant literature for compatible donor pairs.
Part 3: Experimental Protocols
Protocol 1: Screening of DCHMS Concentration for Optimal Hydrogen Response
Objective: To determine the optimal concentration of DCHMS for maximizing hydrogen response (MFR) without significantly compromising catalyst activity and isotacticity.
Materials:
-
Ziegler-Natta catalyst (e.g., TiCl₄/phthalate/MgCl₂)
-
Triethylaluminium (TEAl) solution (e.g., 1 M in hexane)
-
Dicyclohexyldimethoxysilane (DCHMS) solution (e.g., 0.1 M in hexane)
-
Polymerization grade propylene
-
High-purity hydrogen
-
Anhydrous hexane (or other suitable solvent)
-
Jacketed stainless-steel autoclave reactor equipped with a stirrer, temperature and pressure controls, and reactant feed lines.
Procedure:
-
Reactor Preparation: Thoroughly dry and purge the reactor with nitrogen to remove any air and moisture.
-
Solvent and Co-catalyst Addition: Add 500 mL of anhydrous hexane to the reactor. Raise the temperature to 60°C. Add a predetermined amount of TEAl solution (e.g., to achieve an Al/Ti molar ratio of 250).
-
External Donor Addition: Inject the calculated volume of the DCHMS solution to achieve the desired Si/Ti molar ratio for the first experimental point (e.g., Al/Si = 10).
-
Catalyst Injection: Suspend a known amount of the Ziegler-Natta catalyst (e.g., 10 mg) in 10 mL of hexane and inject it into the reactor to initiate polymerization.
-
Pressurization: Introduce a fixed partial pressure of hydrogen (e.g., 0.1 MPa) followed by pressurizing the reactor with propylene to the desired total pressure (e.g., 0.7 MPa).
-
Polymerization: Maintain a constant temperature (e.g., 70°C) and pressure for the duration of the polymerization (e.g., 1 hour).
-
Termination: Stop the polymerization by venting the propylene and adding 10 mL of acidified ethanol.
-
Polymer Recovery: Collect the polymer by filtration, wash with ethanol and then acetone, and dry in a vacuum oven at 60°C to a constant weight.
-
Analysis: Determine the polymer yield (for catalyst activity calculation), Melt Flow Rate (MFR), and isotacticity index (e.g., by xylene solubles).
-
Repeat: Repeat steps 2-9 for different DCHMS concentrations (i.e., varying the Si/Ti or Al/Si ratio).
Part 4: Data Presentation
Table 1: Illustrative Effect of DCHMS Concentration on Catalyst Performance
| Al/Si Molar Ratio | Catalyst Activity (kg PP/g cat·h) | MFR (g/10 min) | Isotacticity Index (%) |
| 5 | 25.0 | 15.2 | 98.5 |
| 10 | 22.5 | 12.8 | 98.2 |
| 15 | 20.1 | 10.5 | 97.9 |
| 20 | 18.3 | 8.7 | 97.5 |
Note: The data presented in this table is for illustrative purposes and the actual results will vary depending on the specific catalyst system and polymerization conditions.
References
- Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors - OUCI. (URL not available)
-
Hydrogen Responses of Propylene Polymerization with MgCl 2 -Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors - MDPI. [Link]
-
(PDF) Alkoxy Silanes as External Donors for Polypropylene Procatalyst: Study on Polymerization Performance and Effect on Resin Properties - ResearchGate. [Link]
-
Study on Hydrogen Sensitivity of Ziegler–Natta Catalysts with Novel Cycloalkoxy Silane Compounds as External Electron Donor - MDPI. [Link]
-
Silane Donors for Polypropylene Catalysts. [Link]
-
Optimized Ziegler-Natta Catalysts for Bulk PP Processes. [Link]
-
Effect of new external donors on propylene polymerization with Ziegler-Natta catalysts. [Link]
-
Silane Donors - Lanxess. [Link]
-
Mechanistic study on hydrogen effects in propylene polymerization with MgCl2-supported Ziegler-Natta catalysts: New evidences from active center counting and reaction kinetics | Request PDF - ResearchGate. [Link]
-
Tailoring polypropylene properties by package of internal/external donor in Ziegler-Natta catalys ts - Polyolefins Journal. [Link]
-
Chemical Modification of Polypropylene with Organo-functional Silanes - UWSpace. [Link]
-
Modelling of Propylene Polymerization in a Loop Reactor on the Titanium–Magnesium Catalyst Taking into Account the Transformat - PSE Community.org. [Link]
-
Development of Catalyst Technologies for Polypropylene. [Link]
- EP2679609A1 - Sterically demanding dialkoxydialkylsilanes as external donors for ziegler catalysts for the polymerization of propylene - Google P
-
Study of ethylene/propylene polymerization, using a 4th generation Ziegler-Natta catalyst: Effect of external donor and - SciSpace. [Link]
-
Effect of external donor and prepolymerization on the performance of Ziegler-Natta catalysts in propylene polymerization | Request PDF - ResearchGate. [Link]
-
Propylene Polymerization Performance with Ziegler-Natta Catalysts Combined with U-Donor and T01 Donor as External Donor - MDPI. [Link]
-
Monitoring the Kinetics of Internal Donor Clean-up from Ziegler–Natta Catalytic Surfaces: An Integrated Experimental and Computational Study | The Journal of Physical Chemistry C - ACS Publications. [Link]
-
Performance of post phthalate Ziegler Natta catalysts with activity limiting agents for propylene gas phase polymerization - RSC Publishing. [Link]
-
Study on Hydrogen Sensitivity of Ziegler–Natta Catalysts with Novel Cycloalkoxy Silane Compounds as External Electron Donor - Semantic Scholar. [Link]
-
Ziegler Natta Catalysts: Regioselectivity and 'Hydrogen Response' | Request PDF. [Link]
-
Study on Hydrogen Sensitivity of Ziegler–Natta Catalysts with Novel Cycloalkoxy Silane Compounds as External Electron Donor - PMC. [Link]
-
The effect of the co-catalyst amounts on Melt Flow Index (MFI) of the... - ResearchGate. [Link]
-
Reaction dynamics during the testing of polymerization catalyst - Polyolefins Journal. [Link]
-
Influence of Ziegler-Natta Catalyst regioselectivity on polypropylene molecular weight distribution and rheological and crystallization behavior - Research portal Eindhoven University of Technology. [Link]
-
Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - PMC - NIH. [Link]
-
24.4: Ziegler–Natta Catalysts and Polymer Stereochemistry - Chemistry LibreTexts. [Link]
-
Catalyst Deactivation, Poisoning and Regeneration - MDPI. [Link]
-
Ziegler-Natta catalyst alteration – Influence on kinetics and polymer properties - JKU ePUB - Johannes Kepler Universität Linz. [Link]
-
Effect of Composition on Melt Flow and Density of Polypropylene Copolymer/Kaolin Geo-Filler Composites. [Link]
-
THE EFFECT OF A ZIEGLER-NATTA CATALYST AND THE POLYMERIZATION PARAMETERS ON THE BASIC PROPERTIES OF POLYETHYLENE. [Link]
-
(PDF) Catalyst Deactivation, Poisoning and Regeneration - ResearchGate. [Link]
- KR20150023436A - Sterically demanding dialkoxydialkylsilanes as external donors for ziegler catalysts for the polymerization of propylene - Google P
-
Hydrogen effect modeling on Ziegler-Natta catalyst and final product properties in propylene polymerization - SciSpace. [Link]
-
Mechanisms of catalyst deactivation - SciSpace. [Link]
-
Ziegler–Natta catalyst - Wikipedia. [Link]
-
Pore Blockage versus Active Site Poisoning: Determining the Dominant Mechanism in Catalyst Deactivation - Patsnap Eureka. [Link]
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- 1. mdpi.com [mdpi.com]
- 2. www-prod.lyondellbasell.com [www-prod.lyondellbasell.com]
- 3. lanxess.com [lanxess.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pore Blockage versus Active Site Poisoning: Determining the Dominant Mechanism in Catalyst Deactivation [eureka.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Effect of new external donors on propylene polymerization with Ziegler-Natta catalysts [journal.buct.edu.cn]
- 12. Silane Donors for Polypropylene Catalysts [powerchemical.net]
minimizing the formation of atactic polypropylene with dicyclohexyldimethoxysilane
The following Technical Support Guide is designed for researchers and process engineers utilizing Dicyclohexyldimethoxysilane (often chemically analogous to "D-Donor" class silanes, though distinct from the standard Cyclohexylmethyldimethoxysilane "C-Donor") in Ziegler-Natta propylene polymerization.
Executive Summary & Mechanism
The Challenge: Atactic polypropylene (aPP) is an amorphous, tacky byproduct that degrades the mechanical properties (stiffness, flexural modulus) of the final polymer. In Ziegler-Natta (ZN) catalysis, aPP formation indicates a loss of stereocontrol at the active site.
The Solution: Dicyclohexyldimethoxysilane (DCHDMS) acts as a Selectivity Control Agent (SCA) . Unlike smaller donors (e.g., Phenyltriethoxysilane), DCHDMS possesses two bulky cyclohexyl rings. These rings create significant steric hindrance around the active Titanium center, effectively "locking" the site into a chiral conformation that permits only isotactic propagation.
The Stereocontrol Mechanism
The external donor (De) functions by competing with the co-catalyst (Triethylaluminum, TEAL) for coordination sites on the MgCl2 support.
-
Without Donor: TEAL strips internal donors from the catalyst surface, leaving non-stereospecific sites exposed
High aPP. -
With DCHDMS: The silane coordinates to the MgCl2 lattice. Its bulky cyclohexyl groups act as a "gate," forcing the incoming propylene monomer to orient specifically (Si-face or Re-face insertion), thereby ensuring isotacticity.
Figure 1: The "Steric Locking" mechanism where DCHDMS coordinates with the catalyst to prevent the formation of non-stereospecific sites.
Troubleshooting Guide (FAQs)
This section addresses specific deviations in experimental data.
Issue 1: High Xylene Solubles (XS > 4.0 wt%)
Symptom: The polymer is sticky; gravimetric analysis shows high amorphous fraction. Root Cause: Insufficient donor concentration relative to the co-catalyst (TEAL). The "clean" MgCl2 surface is generating atactic chains.
-
Diagnostic Question: What is your Al/Si molar ratio ?
-
Technical Insight: The Al/Si ratio controls the equilibrium between activation (TEAL) and selectivity (Silane).
-
High Al/Si (>30): TEAL dominates. High activity, but high aPP.
-
Low Al/Si (<5): Silane dominates. High isotacticity, but the catalyst is "poisoned" (low yield).
-
-
Corrective Action: Decrease the Al/Si ratio. If you are at 20, drop to 10. (See Protocol A below).
Issue 2: Low Hydrogen Response (Melt Flow Index is too low)
Symptom: You cannot achieve the target Melt Flow Rate (MFR) despite adding Hydrogen. Root Cause: Steric Bulk. Dicyclohexyldimethoxysilane is extremely bulky. While this is excellent for isotacticity, it hinders the chain transfer reaction with Hydrogen.
-
Comparison: DCHDMS has a lower Hydrogen response than Cyclohexylmethyldimethoxysilane (C-Donor).
-
Corrective Action: You must operate at significantly higher Hydrogen partial pressures compared to standard donors.
-
Tip: Do not increase the Al/Si ratio to fix MFR; this will ruin your isotacticity. Increase H2 pressure instead.
-
Issue 3: Catalyst Activity "Dies" Suddenly
Symptom: Polymerization yield is negligible. Root Cause: "Over-dosing" the donor. At very low Al/Si ratios (< 2), the silane blocks the active Titanium sites entirely rather than just stereoregulating them.
-
Corrective Action: Increase TEAL concentration to restore the Al/Si ratio to the 5–10 range.
Optimization Protocols
Protocol A: Al/Si Ratio Optimization Assay
Objective: Determine the "Sweet Spot" where aPP is minimized without sacrificing catalytic activity.
Prerequisites:
-
Standard ZN Catalyst (4th Gen MgCl2-supported).
-
Co-catalyst: Triethylaluminum (TEAL).[1]
-
Donor: Dicyclohexyldimethoxysilane (0.1 M solution in hexane).
Workflow:
-
Preparation: Prepare 5 reactor runs with fixed TEAL concentration (e.g., 2 mmol).
-
Dosing: Vary the Silane amount to achieve Al/Si ratios of 5, 10, 20, 40, and 80 .
-
Polymerization: Run at 70°C for 1 hour.
-
Analysis: Measure Activity (kg PP/g Cat) and Xylene Solubles (XS %).
Data Interpretation Table:
| Al/Si Ratio | Predicted Activity | Predicted XS% (aPP) | Interpretation |
| 80 | Very High | High (>5%) | Poor Stereocontrol. Not enough donor to cover non-specific sites. |
| 40 | High | Moderate (3-5%) | Industrial standard for "commodity" grades. |
| 20 | Moderate | Low (1.5-3%) | Balanced. Good yield, acceptable purity. |
| 10 | Low-Moderate | Very Low (<1.5%) | High Purity. Best for medical/stiff applications. |
| 5 | Very Low | Ultra Low (<1.0%) | Over-dosed. Catalyst poisoning occurring. |
Protocol B: Temperature Sensitivity Check
Context: Silanes can "desorb" or decompose at high temperatures, leading to a sudden spike in aPP.
-
Run polymerization at 60°C, 70°C, and 80°C keeping Al/Si constant (e.g., Al/Si = 10).
-
Pass Criteria: If XS% increases by >1.0% when moving from 70°C to 80°C, your donor is thermally unstable at that condition.
-
Fix: If instability is observed, add the donor pre-mixed with TEAL (Pre-contacting method) for 5 minutes before injecting into the reactor. This stabilizes the complex.
Comparative Data: Why Dicyclohexyldimethoxysilane?
The following table highlights why you would choose this donor over others for minimizing aPP.
| Donor Type | Common Name | Steric Bulk | Isotacticity (aPP reduction) | H2 Response |
| Dicyclohexyldimethoxysilane | DCHDMS | Very High | Excellent | Low |
| Dicyclopentyldimethoxysilane | D-Donor | High | Very Good | Moderate |
| Cyclohexylmethyldimethoxysilane | C-Donor | Medium | Good | High |
| Phenyltriethoxysilane | PTES | Low | Poor | Very High |
Expert Insight: Use DCHDMS when the mechanical stiffness of the polymer is the priority (requiring <1% aPP). If processability (High MFR) is the priority, switch to C-Donor or D-Donor.
References
-
Chadwick, J. C. (2003). Ziegler–Natta Catalysis: The Effect of External Donors on Stereoselectivity. Macromolecular Symposia.
-
Galli, P., & Vecellio, G. (2004). Polyolefins: The most promising large-volume materials for the 21st century. Progress in Polymer Science.
-
Severn, J. R., et al. (2005). Bound but Not Gagged: Immobilizing Single-Site alpha-Olefin Polymerization Catalysts. Chemical Reviews.
-
Patent US 2011/0152424 A1. External Electron Donor System for Ziegler-Natta Catalysts. (Discusses comparative performance of bulky silane donors).
-
MDPI Polymers. (2016).[2] Study on Hydrogen Sensitivity of Ziegler–Natta Catalysts with Novel Cycloalkoxy Silane Compounds.
Sources
Technical Support Center: Polymerization Optimization with Dicyclohexyldimethoxysilane (DCPDMS)
Current Status: Operational Ticket Focus: Temperature Optimization & Donor Kinetics Target Application: Medical-Grade Polypropylene (High Stiffness/Low Extractables) Assigned Specialist: Senior Application Scientist, Catalysis Division
Introduction: The "D-Donor" Advantage
Welcome to the technical support hub. You are likely using Dicyclohexyldimethoxysilane (DCPDMS) —industrially known as the "D-Donor" —to synthesize highly isotactic polypropylene (iPP) for medical applications.
Unlike the "C-Donor" (Cyclohexylmethyldimethoxysilane), DCPDMS offers superior thermal stability due to the steric bulk of its two cyclohexyl rings. This allows you to operate at higher reactor temperatures without catastrophic loss of stereocontrol. However, this thermal headroom introduces complex kinetic trade-offs between catalyst activity , isotacticity , and hydrogen response .
This guide replaces standard operating procedures (SOPs) with a dynamic troubleshooting and optimization framework.
Tier 1: Critical Alerts & Baseline Parameters
Before troubleshooting defects, ensure your baseline process falls within the thermodynamic stability window of the D-Donor.
Q: What is the optimal temperature window for DCPDMS?
A: The "Golden Window" is 65°C – 75°C.
-
Below 60°C: Catalyst activation is sluggish. You will observe low productivity and potentially broad molecular weight distribution (MWD) due to slow site transformation.
-
Above 80°C: While DCPDMS is thermally robust, the MgCl₂/TiCl₄ lattice begins to over-reduce or agglomerate. More critically, the desorption rate of the donor increases, leaving active sites "naked" (aspecific), leading to high xylene solubles (XS).
Q: How does DCPDMS compare to other donors regarding Hydrogen Response?
A: DCPDMS has a LOWER Hydrogen Response. If you are transitioning from C-Donor to D-Donor, you must increase your Hydrogen (H₂) concentration to achieve the same Melt Flow Rate (MFR). The steric bulk that provides thermal stability also hinders the chain transfer reaction with hydrogen.
Tier 2: The Troubleshooting Matrix
Use this matrix to diagnose deviations in your polymer properties.
Scenario A: High Xylene Solubles (Low Isotacticity)
Symptoms: Sticky polymer, reactor fouling, high extractables (failed USP Class VI compliance).
| Potential Root Cause | The Mechanism | Corrective Action |
| Temperature > 80°C | High thermal energy forces the DCPDMS molecule to desorb from the catalyst surface, exposing non-stereospecific sites. | Reduce Temp to 70°C. If high temp is required for throughput, increase the Al/Si ratio. |
| Al/Si Ratio too High | Excess Aluminum alkyl (TEAL) acts as a scavenger, stripping the Silane donor off the catalyst. | Lower Al/Si Ratio. Target a molar ratio of 10–20. (Standard is often 30, but D-Donor benefits from lower ratios at high heat). |
Scenario B: Low Productivity (Low Yield)
Symptoms: High ash content in final resin, low polymer bulk density.
| Potential Root Cause | The Mechanism | Corrective Action |
| "Donor Poisoning" | At low temperatures (<60°C), DCPDMS binds too tightly to the Ti site, blocking monomer insertion. | Increase Temp to 70°C to shift the adsorption/desorption equilibrium. |
| Excess Donor | Too much silane blocks active sites completely (over-saturation). | Increase Al/Si Ratio. This scavenges excess donor and frees up active centers. |
Scenario C: Low Melt Flow Rate (MFR)
Symptoms: Polymer is too viscous; difficult to mold.
| Potential Root Cause | The Mechanism | Corrective Action |
| H₂ Response Lag | DCPDMS hinders H₂ access to the active site more than other donors. | Increase H₂ Concentration by 15-20% relative to C-Donor baselines. |
| Low Temp Operation | Chain transfer to H₂ has a higher activation energy than propagation. | Increase Temp. Higher temps favor chain transfer, naturally boosting MFR. |
Tier 3: Logic Visualization & Workflow
Diagnostic Logic Flow
Follow this decision tree to resolve polymerization anomalies.
Figure 1: Decision matrix for correcting polymerization defects using DCPDMS.
Tier 4: Advanced Protocol (Temperature Ramp)
To empirically determine the optimal temperature for your specific reactor geometry and catalyst grade, execute the "Iso-H2 Temperature Sweep."
Objective: Define the crossover point where Activity gains are negated by Isotacticity loss.
Experimental Setup
-
Catalyst: MgCl₂/TiCl₄ (4th Gen)
-
Co-catalyst: Triethylaluminum (TEAL)
-
Donor: DCPDMS (0.1 M solution in hexane)
-
Al/Si Ratio: Fixed at 20 (molar)
Step-by-Step Methodology
-
Reactor Conditioning:
-
Purge 2L autoclave with N₂ at 90°C for 1 hour.
-
Cool to 40°C (Initial Injection Temp).
-
-
Pre-Contacting (Critical Step):
-
Mix TEAL and DCPDMS in a separate vessel for 5 minutes.
-
Why? This allows the formation of the Al-Donor complex before it hits the catalyst, ensuring uniform distribution.
-
Add Catalyst slurry to the mix for 2 minutes.
-
-
Injection & Ramp:
-
Inject catalyst mixture into the reactor using liquid propylene.
-
Ramp 1 (Low): Heat to 60°C. Run for 1 hour.
-
Ramp 2 (Med): Heat to 70°C. Run for 1 hour.
-
Ramp 3 (High): Heat to 80°C. Run for 1 hour.
-
-
Quenching:
-
Terminate with acidified methanol.
-
-
Analysis:
-
Measure Productivity (g Polymer / g Cat).
-
Measure Xylene Solubles (XS %).
-
Data Interpretation Table
Compare your results against this reference standard.
| Temp (°C) | Expected Activity | Expected XS (%) | Interpretation |
| 60°C | Moderate | < 1.0% | Excellent purity, but process is inefficient. |
| 70°C | High (Peak) | 1.2% | Optimal Balance. Best for medical grades. |
| 80°C | High (Decaying) | > 2.5% | Thermal degradation of stereocontrol. High risk of extractables. |
References
-
Chadwick, J. C. (2003). Ziegler–Natta Catalysts for Propylene Polymerization: The Role of External Donors. Macromolecular Symposia.
-
Severn, J. R., & Chadwick, J. C. (2013). Tailoring Polypropylene Structure: The Effect of External Donors.[1][2] Springer Series in Chemical Physics.
-
Chen, L., et al. (2011). Effect of Dicyclohexyldimethoxysilane on Propylene Polymerization with High-Yield Ziegler-Natta Catalyst. Journal of Applied Polymer Science.[1][3]
-
Galli, P., & Vecellio, G. (2004). Polyolefins: The most promising large-volume materials for the 21st century. Progress in Polymer Science.
Sources
refining polymer properties through dicyclohexyldimethoxysilane modification
Technical Support Hub for Dicyclohexyldimethoxysilane (D-Donor)
Status: Active Operator: Senior Application Scientist Topic: Refining Polypropylene Microstructure & Processability
Core Directive & Scope
Welcome to the DCMDMS technical support interface. This guide is not a generic safety sheet; it is a troubleshooting and optimization engine for researchers utilizing Dicyclohexyldimethoxysilane (CAS: 27803-52-7) , predominantly known in the industry as "D-Donor."
Primary Application: External Electron Donor (EED) in Ziegler-Natta (ZN) catalyzed polymerization of propylene. Secondary Application: Surface modification of inorganic fillers (silanization) to tune hydrophobicity.
The "D-Donor" Mechanism (Scientific Grounding)
Before troubleshooting, you must understand the causality of your additive. DCMDMS is chosen over other silanes (like C-Donor or B-Donor) for one specific reason: Steric Bulk.
The two cyclohexyl rings create a high steric hindrance around the silicon atom. When coordinated to the MgCl₂/Ti active site, this bulk:
-
Selectively Poisons aspecific sites (preventing formation of atactic polypropylene).
-
Transforms active sites, enforcing a strict stereoregular insertion of propylene monomers.
The Trade-off: This same bulk makes the active site less accessible to Hydrogen (chain transfer agent), leading to a lower Hydrogen Response compared to less bulky donors like Cyclohexylmethyldimethoxysilane (C-Donor).
Visualization: The Steric Control Workflow
Figure 1: Mechanistic pathway of DCMDMS in Ziegler-Natta catalysis. The steric bulk drives isotacticity but hinders hydrogen chain transfer.
Troubleshooting & Optimization (Q&A)
Module A: Polymerization Control (Ziegler-Natta)[1][2][3][4]
Q1: I switched from C-Donor to DCMDMS to improve stiffness, but my Melt Flow Rate (MFR) dropped drastically. I can't get it back up even with maximum Hydrogen. Why?
Diagnosis: This is the classic "Hydrogen Response" limitation of D-Donor. Scientific Context: The two cyclohexyl groups in DCMDMS are significantly bulkier than the single cyclohexyl/methyl group in C-Donor. This steric bulk physically obstructs the Hydrogen molecule from reaching the Ti-C bond for chain transfer/termination [1]. Corrective Protocol:
-
Immediate Fix: You cannot simply "add more H2" beyond a certain pressure without stalling the reactor. You must blend donors.
-
Donor Blending Strategy: Introduce a small fraction of Propyltrimethoxysilane (PTMS) or Dicyclopentyldimethoxysilane (DCPDMS) .
-
Ratio: Start with 90:10 (DCMDMS:Other).
-
Effect: This restores H2 sensitivity while maintaining high isotacticity.
-
Q2: My polymer isotacticity (Xylene Solubles) is inconsistent batch-to-batch. I suspect the silane is "going bad."
Diagnosis: Hydrolysis of the methoxy groups due to trace moisture. Scientific Context: DCMDMS contains two methoxy (-OCH3) groups. Upon contact with water (ppm levels), these hydrolyze to form silanols (-Si-OH) and methanol. Silanols condense into siloxanes (dimers/oligomers), which cannot coordinate effectively with the ZN catalyst [2]. Validation Test:
-
Run a GC (Gas Chromatography) on your silane feed.
-
Look for the "Methanol" peak or "Dimer" peaks (higher retention time).
-
Threshold: If Methanol > 0.5%, the donor is compromised. Solution: Install a molecular sieve bed (3A or 4A) on the silane dosing line. Ensure Nitrogen padding is >99.999% dry.
Q3: We are seeing "Reactor Fouling" (sheeting) when using DCMDMS at high concentrations.
Diagnosis: Over-dosing leading to catalyst poisoning. Scientific Context: While DCMDMS poisons aspecific sites, excess silane will eventually compete with the monomer for isospecific sites or react with the Aluminum Alkyl co-catalyst (Al-Et3) to form inactive species [3]. Optimization Protocol:
-
Calculate Al/Si Ratio: Check your Aluminum (Co-catalyst) to Silane (Donor) molar ratio.
-
Target: Optimal Al/Si for DCMDMS is typically 10:1 to 30:1 .
-
If Al/Si < 5: You are poisoning the catalyst (Low Activity).
-
If Al/Si > 50: You lose stereocontrol (High Xylene Solubles).
Module B: Surface Modification (Fillers)
Q4: I am trying to graft DCMDMS onto Polypropylene backbone using peroxide, but getting no crosslinking. Why?
Diagnosis: Wrong chemistry. DCMDMS is non-functional for radical grafting. Scientific Context: Radical grafting requires a vinyl (C=C) or methacrylate group (e.g., Vinyltrimethoxysilane). DCMDMS has only saturated alkyl rings. It cannot participate in radical chain reactions. Correct Usage: DCMDMS is used to treat fillers (like Talc or Silica) to make them hydrophobic. The methoxy groups react with surface -OH groups on the filler. Protocol for Filler Treatment:
-
Hydrolysis: Pre-hydrolyze DCMDMS in Ethanol/Water (95/5) at pH 4 (Acetic Acid).
-
Application: Spray onto filler or slurry mix.
-
Cure: Heat to 110°C to drive condensation (Si-O-Surface bond).
Comparative Data: D-Donor vs. C-Donor
Use this table to predict property shifts when switching donors.
| Property | DCMDMS (D-Donor) | ChMMS (C-Donor) | Scientific Basis |
| Structure | Dicyclohexyl-dimethoxy | Cyclohexyl-methyl-dimethoxy | D-Donor has 2 bulky rings; C-Donor has 1. |
| Isotacticity (II) | Very High (98-99%) | High (97-98%) | D-Donor locks the active site geometry tighter. |
| H2 Response | Low | Medium/High | Steric bulk of D-Donor hinders H2 transfer. |
| Melt Flow Rate | Lower (harder to increase) | Higher (easier to control) | Direct result of H2 response. |
| Flexural Modulus | Highest | High | Higher crystallinity = Stiffer polymer. |
| Oligomer Content | Low | Low-Medium | Better stereocontrol reduces atactic oligomers. |
Troubleshooting Decision Tree
Use this logic flow to resolve reactor anomalies immediately.
Figure 2: Logic gate for real-time reactor troubleshooting.
References
-
Chadwick, J. C., et al. (2001). "Effects of Internal and External Donors on the Regio- and Stereoselectivity of Ziegler-Natta Catalysts." Macromolecular Chemistry and Physics.
-
Osterholtz, F. D., & Pohl, E. R. (1992).[1] "Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes." Journal of Adhesion Science and Technology.
-
Sacchi, M. C., et al. (1990). "Stereochemical investigation of the reaction of Ziegler-Natta catalysts with external bases." Macromolecules.
-
Evonik Industries. "Silane Donors for Polypropylene Catalysts - Technical Information."
For emergency chemical handling data, always refer to the specific MSDS provided by your DCMDMS supplier (e.g., Shin-Etsu, Evonik, or Gelest).
Sources
Validation & Comparative
kinetic studies comparing different silane donors in propylene polymerization
Executive Summary & Mechanistic Rationale
Objective: This guide objectively compares the kinetic and microstructural performance of three distinct classes of external electron donors (EDs) in MgCl₂-supported Ziegler-Natta (ZN) propylene polymerization: Alkyl-alkoxysilanes (D-Donor, C-Donor) and Aminosilanes (U-Donor).
The Core Problem: In ZN catalysis, the external donor is not merely a stereoregularity booster; it is a kinetic modulator that governs the trade-off between activity , isotacticity , and hydrogen response . Selecting the wrong donor for a specific Melt Flow Rate (MFR) target results in suboptimal reactor throughput or polymer morphology.
The Steric-Electronic Interface
The mechanism relies on Selective Poisoning and Site Transformation . Silanes compete with the co-catalyst (AlEt₃) for coordination at the titanium active center.
-
Aspecific Sites: Highly Lewis acidic. Silanes bind irreversibly, deactivating these sites (reducing atactic PP).
-
Isospecific Sites: Silanes coordinate loosely or transform aspecific sites into isospecific ones via steric hindrance, increasing the propagation rate constant (
) of the remaining sites while decreasing the total active center count ( ).
Key Donor Classes:
-
D-Donor (DCPDMS): Dicyclopentyl dimethoxysilane.[1][2][3] The "Stiffness Standard." High steric bulk leads to maximum isotacticity.
-
C-Donor (CHMMS): Cyclohexyl methyl dimethoxysilane.[2][3] The "Balanced Workhorse." Good activity/stereocontrol balance.
-
U-Donor (Aminosilane): Diethylamino triethoxy silane.[4][5] The "High-Flow Specialist." Superior hydrogen response for reactor-grade high MFR grades.
Visualization: Donor-Mediated Active Site Modification
Caption: Mechanism of external donor action: Selective poisoning of aspecific sites and stabilization of isospecific centers.
Standardized Experimental Protocol
To generate reproducible kinetic data, strict anaerobic conditions and precise injection sequencing are required. This protocol uses a slurry semi-batch approach, which is the gold standard for kinetic benchmarking.
Reagents & Preparation[3][6][7][8]
-
Catalyst: 4th Generation MgCl₂/TiCl₄/Phthalate (or Diether).
-
Co-Catalyst: Triethylaluminum (TEAl), 1M in hexane.
-
Solvent: n-Heptane (purified/degassed).
-
Monomer: Polymerization grade Propylene (C3).
Step-by-Step Workflow
-
Reactor Conditioning: Heat 2L stainless steel reactor to 90°C under N₂ purge for 1 hr to remove moisture. Cool to 70°C.
-
Scavenging: Charge 1000 mL n-heptane and 1.0 mmol TEAl. Stir at 400 rpm for 5 min.
-
Donor Pre-contact (Critical):
-
Mix TEAl and Silane Donor in a separate vial (Al/Si ratio = 20:1 typ.).
-
Why: Pre-complexation ensures the donor protects the stereospecific sites before the catalyst interacts with pure alkyl aluminum, which can over-reduce Ti.
-
Contact time: 5 minutes at ambient temp.
-
-
Catalyst Injection:
-
Add catalyst slurry (10-15 mg) to the TEAl/Donor mix.
-
Inject mixture into the reactor immediately.
-
-
Pressurization:
-
Introduce H₂ (e.g., 40 mmol) for MW control.
-
Ramp C3 pressure to 7 bar (maintain constant pressure via mass flow controller).
-
-
Polymerization: Run for 60 mins at 70°C. Record C3 uptake flow (reaction rate).
-
Termination: Vent C3, inject ethanol to kill catalyst. Acid wash polymer, dry at 60°C vacuum.
Visualization: Experimental Workflow
Caption: Sequence for slurry polymerization emphasizing the critical pre-contact phase.
Comparative Performance Data
The following data synthesizes typical results from kinetic studies comparing D, C, and U donors under identical conditions (70°C, Al/Si=30).
Table 1: Donor Performance Matrix
| Metric | D-Donor (DCPDMS) | C-Donor (CHMMS) | U-Donor (Aminosilane) |
| Activity (kg PP/g Cat) | 45 - 55 | 35 - 45 | 30 - 40 |
| Isotacticity (Xylene Insolubles %) | 98.5 - 99.2% | 97.0 - 98.0% | 98.0 - 99.0% |
| Hydrogen Response (MFR Sensitivity) | Low | Medium | High (Superior) |
| Kinetic Decay ( | Moderate | Low (Stable) | High (Rapid Decay) |
| Melting Temp ( | 164 - 165°C | 162 - 163°C | 163 - 164°C |
Analysis of the Data[1][2][3][8][10][11][12][13][14][15][16]
-
Activity vs. Selectivity:
-
D-Donor provides the highest yield and stiffness. The bulky cyclopentyl groups effectively lock the active site into an isospecific geometry without overly suppressing monomer insertion [1].
-
C-Donor is less bulky, allowing for slightly more "errors" (lower II) and generally lower activity due to less effective stabilization of the active center against thermal decay [3].
-
-
The Hydrogen Response Paradox:
-
U-Donor (Aminosilane) shows a distinct kinetic advantage in H₂ response.[5] In ZN catalysis, H₂ acts as a chain transfer agent but also reactivates dormant 2,1-inserted sites. Aminosilanes facilitate this transfer mechanism more effectively than alkoxy-silanes. This allows the production of high MFR (30-100 g/10min ) grades at lower reactor H₂ pressures, preserving catalyst activity (since high H₂ pressure can suppress monomer partial pressure) [5].
-
Kinetic Profiles & Decay
When plotting polymerization rate (
-
Decay Type: All ZN systems show a "buildup" followed by "decay."
-
D-Donor: Shows a sustained "plateau" of activity. The donor remains coordinated strongly, preventing thermal reduction of
to inactive . -
U-Donor: Often exhibits a sharper initial peak followed by faster decay. The amino-group interaction is electronically different, potentially leading to faster site transformation or over-complexation over time [6].
Selection Guide
-
Choose D-Donor if: You need high stiffness (pipe, automotive parts) and maximum plant throughput (high activity).
-
Choose C-Donor if: You need a general-purpose resin (BOPP films) and want a cost-effective, stable process.
-
Choose U-Donor if: You are developing thin-wall injection molding grades requiring very high flow (High MFR) without sacrificing too much stiffness [5].
References
-
Mechanism of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts Based on Counting of Active Centers. J. Phys.[6] Chem. C (2013).[7] Link
-
Effect of External Electron Donors on Behavior of Propylene Polymerization. Macromolecules (2013).[7][6] Link
-
Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors. Polymers (2022). Link
-
Kinetic studies on propylene polymerization using high-activity silica-supported Ziegler-Natta catalysts. Journal of Molecular Catalysis A: Chemical. Link
-
Propylene Polymerization Performance with Ziegler-Natta Catalysts Combined with U-Donor. Catalysts (2022).[5] Link
-
Alkoxy Silanes as External Donors for Polypropylene Procatalyst: Study on Polymerization Performance. Polymer-Plastics Technology and Engineering. Link
Sources
- 1. Effect of new external donors on propylene polymerization with Ziegler-Natta catalysts [journal.buct.edu.cn]
- 2. Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Differen… [ouci.dntb.gov.ua]
- 3. Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. journals.stmjournals.com [journals.stmjournals.com]
- 7. pubs.acs.org [pubs.acs.org]
Strategic Selection of Commercial External Donors: Primary Human Hepatocytes (PHH) in ADME-Tox
The following guide addresses the comparative evaluation of Commercial External Donors (specifically Primary Human Hepatocytes - PHH ) used in drug development. In the context of pharmaceutical R&D, "external donors" refers to the outsourcing of primary tissue lots from commercial biobanks (e.g., BioIVT, Lonza, Thermo Fisher) versus internal isolation.
This guide focuses on the critical decision matrix between Single-Donor Plateable Lots , Pooled Donor Lots , and Alternative Models (e.g., HepaRG/iPSC), evaluating them on economic efficiency and physiological performance (CYP induction/Metabolic stability).
Executive Summary & Core Directive
The validity of preclinical ADME (Absorption, Distribution, Metabolism, Excretion) data hinges entirely on the quality of the biological "donor." While immortalized cell lines (e.g., HepG2) offer infinite supply, they lack the metabolic fidelity of Primary Human Hepatocytes (PHH) .
This guide provides a technical and economic comparison of commercial external donor formats. We move beyond simple "cost-per-vial" metrics to analyze Cost-per-Data-Point (CpDP) , factoring in lot failure rates, transporter certification (T-CERT) premiums, and the hidden costs of donor variability.
The Causality of Choice:
-
Induction Studies: Require Single Donors with high plateability and verified fold-induction (FDA mandate).
-
Metabolic Stability: Best served by Pooled Donors to average out polymorphism variability.
-
Toxicity Screening: Increasingly moving toward Spheroid-qualified Donors for long-term dosing.
Economic & Performance Comparison
The following data synthesizes field performance across three major commercial donor categories.
Table 1: Comparative Performance Matrix (Commercial Donors)
| Feature | Single Donor (Plateable) | Pooled Donors (Cryopreserved) | iPSC-Derived Hepatocytes |
| Primary Application | CYP Induction, Transporter assays | Metabolic Stability (Clint), Clearance | High-throughput Tox, Disease Modeling |
| Economic Cost (Relative) | High ( | Moderate ( | High Initial / Low Scale ( |
| Lot-to-Lot Variability | High (Genotype dependent) | Low (Averaged across 10-50 donors) | Very Low (Clonal) |
| CYP3A4 Fold Induction | >10x (Qualified lots only) | Variable (Often lower than single) | Moderate (Requires maturation) |
| Monolayer Duration | 5–7 Days | <24 Hours (Usually suspension only) | 14–21 Days |
| FDA Regulatory Status | Gold Standard for DDI | Accepted for Clearance | Supplementary |
Table 2: Economic Analysis (Cost-per-Assay)
Based on a standard 96-well CYP Induction protocol (3 drugs, n=3).
| Cost Driver | Premium Commercial Donor (T-CERT) | Standard Commercial Donor | Internal Isolation (Hospital Source) |
| Vial Cost (approx) | $2,800 - $3,500 | $1,200 - $1,800 | $200 (Reagents only) |
| Characterization | Included (Genotyped, Fold-change) | Basic (Viability only) | None (Requires in-house validation) |
| Failure Rate | < 5% (Refundable) | 20-30% (Poor plating) | > 50% (Ischemia damage) |
| True Cost per Data Point | $18.50 | $24.00 (due to repeats) | $45.00 (Labor intensive) |
Analyst Insight: While "Standard" donors appear cheaper, the lack of pre-qualification for "confluency" often leads to failed monolayers on Day 3, necessitating a full study restart. Premium pre-qualified donors are economically superior for GLP studies.
Technical Logic: The Donor Qualification Workflow
To ensure data integrity, one must validate the external donor's performance before committing valuable NCEs (New Chemical Entities) to the plate.
Diagram 1: Donor Qualification Decision Tree
This logic flow ensures that the selected commercial donor meets the specific requirements of the assay type (Induction vs. Clearance).
Caption: Decision matrix for selecting commercial hepatocyte lots based on assay requirements (DDI vs. Clearance).
Validated Experimental Protocol: CYP Induction Assay
This protocol is designed for Plateable Primary Human Hepatocytes (Commercial External Donors). It validates the donor's ability to respond to nuclear receptor ligands (PXR/CAR activation), a critical metric for FDA submission.
Phase A: Thawing & Seeding (Critical Step)
Causality: Commercial hepatocytes are fragile post-thaw. The "Percoll Gradient" step often recommended by academic papers is usually unnecessary for high-quality commercial lots (viability >90%) and can reduce yield.
-
Warm Media: Pre-warm "Plating Media" (supplemented with dexamethasone and insulin) to 37°C.
-
Rapid Thaw: Thaw cryovial in 37°C water bath for exactly 90 seconds (until a small ice crystal remains).
-
Gentle Transfer: Pour cell suspension into 50mL tube containing warm media. Do not pipette up and down (shear stress kills hepatocytes).
-
Centrifuge: Spin at 100 x g for 10 minutes at RT. (Note: Higher speeds compress the pellet and damage cells).
-
Resuspend & Count: Resuspend in Plating Media. Assess viability using Trypan Blue. Reject if <80%.
-
Seeding Density: Seed at 0.7 x 10^6 cells/mL into Collagen I coated 24-well plates.
-
Why: High density is required for cell-cell contact signaling (polygonal morphology).
-
Phase B: Maturation & Dosing
-
Attachment: Allow cells to attach for 4-6 hours.
-
Overlay: Superimpose with Matrigel (0.25 mg/mL) or Geltrex in maintenance media.
-
Adaptation: Culture for 48 hours prior to dosing to allow recovery of surface receptors.
-
Induction Dosing (72 Hours):
-
Vehicle Control: 0.1% DMSO.
-
Positive Control (CYP3A4): Rifampin (10 µM).
-
Positive Control (CYP1A2): Omeprazole (50 µM).
-
Change media daily with fresh compound.
-
Phase C: Endpoint Analysis (mRNA)
-
Lyse cells using TRIzol or RLT buffer.
-
Perform qRT-PCR normalizing to housekeeping gene (GAPDH or PPIA).
-
Calculation: Fold Induction =
.-
Acceptance Criteria: Rifampin must induce CYP3A4
6-fold over vehicle [1].
-
Mechanistic Visualization: The Induction Pathway
Understanding why a donor performs well involves the nuclear receptor pathway. If a commercial donor has poor PXR expression due to isolation stress, the induction assay will yield false negatives.
Diagram 2: PXR-Mediated CYP3A4 Induction Pathway
This diagram illustrates the biological mechanism tested during the performance evaluation of the donor.
Caption: Mechanism of Action for CYP3A4 induction. Donor quality correlates directly with PXR/RXR nuclear translocation efficiency.
References & Authority
-
FDA Guidance for Industry: In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. (2020).[3][4][5] Establishes the >6-fold induction threshold for CYP3A4.
-
BioIVT Technical Review: Comparison of Hepatocyte Models for Clearance Prediction. (2024).[2][6][7][8] Validates the use of pooled cryopreserved hepatocytes for intrinsic clearance (Clint) stability.
-
Thermo Fisher Scientific: Hepatic Induction and Transporter Qualification of Primary Hepatocytes. Protocols for T-CERT validation.
-
Hewitt, N. J., et al. "Primary Hepatocytes: Current Understanding of the Regulation of Metabolic Enzymes and Transporter Proteins." Acta Pharmaceutica Sinica B, 2021. Discusses the loss of PXR during isolation.
Disclaimer: This guide compares commercial products for research purposes only. "External Donors" in this context refers strictly to biological sample sources and not to chemical catalysis donors (e.g., silanes) or philanthropic entities. Always verify lot-specific Certificates of Analysis (CoA) before purchase.
Sources
- 1. bioinfoinc.com [bioinfoinc.com]
- 2. bioivt.com [bioivt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of commercially available media for hepatic differentiation and hepatocyte maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. news-medical.net [news-medical.net]
- 8. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
